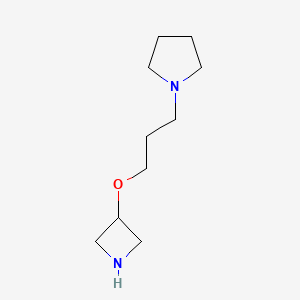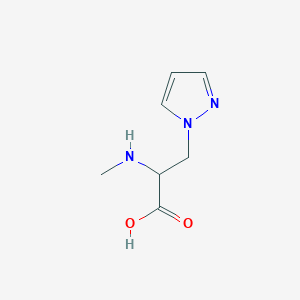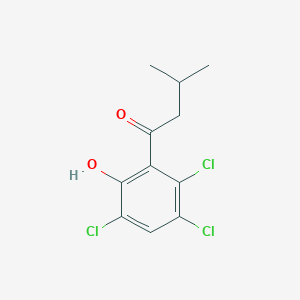
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is a chemical compound known for its unique structure and properties It features a butanone backbone with a 3-methyl group and a phenyl ring substituted with three chlorine atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3,5-trichloro-6-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-Methyl-1-(2,3,5-trichloro-6-oxophenyl)butan-1-one.
Reduction: Formation of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of 3-Methyl-1-(2,3,5-trimethoxy-6-hydroxyphenyl)butan-1-one.
Applications De Recherche Scientifique
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trichloro-6-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a butanone.
3-Methyl-1-(2,3,5-trichloro-6-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group creates a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C11H11Cl3O2 |
|---|---|
Poids moléculaire |
281.6 g/mol |
Nom IUPAC |
3-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O2/c1-5(2)3-8(15)9-10(14)6(12)4-7(13)11(9)16/h4-5,16H,3H2,1-2H3 |
Clé InChI |
COKSKMLSRBBDBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)








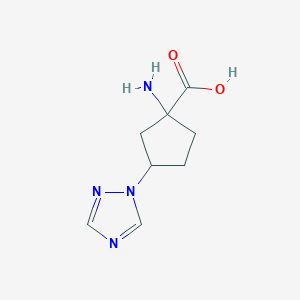
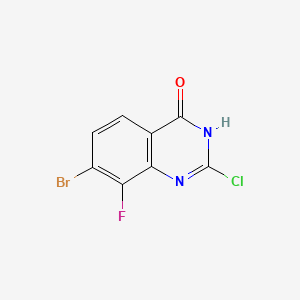
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
